4-(4,5-dihydro-1H-[1,4]diazepino[1,2-a]benzimidazol-2(3H)-yl)aniline
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Overview
Description
4-[4,5-dihydro-1H-[1,4]diazepino[1,2-a][1,3]benzimidazol-2(3H)-yl]aniline is a complex organic compound that belongs to the class of diazepino-benzimidazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4,5-dihydro-1H-[1,4]diazepino[1,2-a][1,3]benzimidazol-2(3H)-yl]aniline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to achieve the required purity levels for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
4-[4,5-dihydro-1H-[1,4]diazepino[1,2-a][1,3]benzimidazol-2(3H)-yl]aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
4-[4,5-dihydro-1H-[1,4]diazepino[1,2-a][1,3]benzimidazol-2(3H)-yl]aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4,5-dihydro-1H-[1,4]diazepino[1,2-a][1,3]benzimidazol-2(3H)-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4,5-dihydro-1,2,4-triazin-6(1H)-ones
- 4,5-dihydro-1H-pyrazole derivatives
- 4H-benzo[d][1,3]oxazin-4-ones
Uniqueness
Compared to these similar compounds, 4-[4,5-dihydro-1H-[1,4]diazepino[1,2-a][1,3]benzimidazol-2(3H)-yl]aniline is unique due to its specific diazepino-benzimidazole structure, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C17H18N4 |
---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
4-(1,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]benzimidazol-2-yl)aniline |
InChI |
InChI=1S/C17H18N4/c18-13-6-8-14(9-7-13)20-10-3-11-21-16-5-2-1-4-15(16)19-17(21)12-20/h1-2,4-9H,3,10-12,18H2 |
InChI Key |
UBZCKCBWOVVTDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=NC3=CC=CC=C3N2C1)C4=CC=C(C=C4)N |
Origin of Product |
United States |
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